[4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone
Overview
Description
[4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenoxyethyl group and a pyrazole ring substituted with a propyl group, connected through a methanone linkage.
Preparation Methods
The synthesis of [4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. The preparation methods include:
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Synthetic Routes
Step 1: Synthesis of 2-phenoxyethylamine by reacting phenol with ethylene oxide.
Step 2: Formation of 4-(2-phenoxyethyl)piperazine by reacting 2-phenoxyethylamine with piperazine.
Step 3: Synthesis of 5-propyl-1H-pyrazole by reacting propylhydrazine with 1,3-diketone.
Step 4: Coupling of 4-(2-phenoxyethyl)piperazine with 5-propyl-1H-pyrazole-3-carboxylic acid chloride to form the final product.
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Reaction Conditions
- The reactions are typically carried out under controlled temperatures ranging from 0°C to 100°C.
- Solvents such as dichloromethane, ethanol, and water are commonly used.
- Catalysts like triethylamine and pyridine may be employed to facilitate the reactions.
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Industrial Production Methods
- Industrial production involves scaling up the laboratory synthesis methods.
- Continuous flow reactors and automated synthesis systems are used to enhance efficiency and yield.
Chemical Reactions Analysis
[4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
- Major products include oxidized derivatives of the piperazine and pyrazole rings.
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Reduction
- Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
- The products are typically reduced forms of the methanone linkage.
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Substitution
- Nucleophilic substitution reactions can occur at the phenoxyethyl group.
- Common reagents include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
[4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone has diverse applications in scientific research:
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Chemistry
- Used as a building block for synthesizing more complex molecules.
- Employed in studying reaction mechanisms and kinetics.
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Biology
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of bioactive compounds for drug discovery.
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Medicine
- Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
- Studied for its interactions with various biological targets.
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Industry
- Utilized in the synthesis of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets:
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Molecular Targets
- The compound may bind to receptors or enzymes, modulating their activity.
- Potential targets include G-protein coupled receptors and ion channels.
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Pathways Involved
- The compound can influence signaling pathways related to inflammation and pain.
- It may also affect pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
[4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone can be compared with similar compounds to highlight its uniqueness:
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Similar Compounds
[4-(2-phenoxyethyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone: Similar structure but with a methyl group instead of a propyl group.
[4-(2-phenoxyethyl)piperazin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone: Similar structure but with an ethyl group instead of a propyl group.
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Uniqueness
- The propyl group in this compound may confer different physicochemical properties and biological activities compared to its methyl and ethyl analogs.
- The compound’s specific substitution pattern can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-2-6-16-15-18(21-20-16)19(24)23-11-9-22(10-12-23)13-14-25-17-7-4-3-5-8-17/h3-5,7-8,15H,2,6,9-14H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPCNYXTMBMIFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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